physical and chemical properties of 1-Bromo-1-methoxyethane
physical and chemical properties of 1-Bromo-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-methoxyethane (CAS No: 57977-96-5).[1][2] Due to a notable lack of experimentally-derived data for this specific compound in publicly accessible literature, this document presents computed properties for 1-Bromo-1-methoxyethane alongside experimentally determined data for its structural isomer, 1-Bromo-2-methoxyethane, for comparative purposes. The guide also details general experimental protocols for reactions characteristic of α-bromo ethers, such as nucleophilic substitution and Grignard reagent formation. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
1-Bromo-1-methoxyethane, an α-bromo ether, is a halogenated organic compound with potential applications as a reactive intermediate in various chemical syntheses. Its structure, featuring a bromine atom and a methoxy (B1213986) group attached to the same carbon, imparts unique reactivity, making it a subject of interest for the introduction of the 1-methoxyethyl moiety into molecular scaffolds. This guide aims to consolidate the available information on its properties and synthetic utility.
Physical Properties
Table 1: Computed Physical and Chemical Properties of 1-Bromo-1-methoxyethane
| Property | Value | Source |
| Molecular Formula | C₃H₇BrO | PubChem[1] |
| Molecular Weight | 138.99 g/mol | PubChem[1] |
| Exact Mass | 137.96803 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Complexity | 22.9 | PubChem[1] |
| XLogP3-AA | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Table 2: Experimental Physical Properties of 1-Bromo-2-methoxyethane (Isomer)
| Property | Value | Source |
| CAS Number | 6482-24-2 | Chem-Impex[4] |
| Appearance | Colorless to light yellow liquid | Chem-Impex[4] |
| Boiling Point | 40-41 °C at 66 mmHg | ChemicalBook[5][6] |
| Density | 1.479 g/mL at 25 °C | Chem-Impex[4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether.[7] | Guidechem, ChemicalBook[7][8] |
Chemical Properties and Reactivity
1-Bromo-1-methoxyethane is expected to exhibit reactivity characteristic of α-haloethers. The presence of the electronegative oxygen atom influences the stability of carbocation intermediates and the susceptibility of the C-Br bond to nucleophilic attack.
Nucleophilic Substitution: The compound is anticipated to undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2). The Sₙ1 pathway may be facilitated by the ability of the adjacent oxygen atom to stabilize a carbocation intermediate through resonance. It is a versatile reagent for introducing the 1-methoxyethyl group onto various nucleophiles.
Grignard Reagent Formation: Like other alkyl halides, 1-Bromo-1-methoxyethane can be used to prepare a Grignard reagent. This organometallic compound would serve as a nucleophilic source of the 1-methoxyethyl group for the formation of new carbon-carbon bonds.
Spectroscopic Data
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¹H NMR of 1-Bromo-2-methoxyethane: Data is available from sources such as ChemicalBook.[9]
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IR Spectrum of 1-Bromo-2-methoxyethane: The gas-phase IR spectrum is available in the NIST WebBook.[10]
Experimental Protocols
The following are generalized experimental protocols for reactions that 1-Bromo-1-methoxyethane is expected to undergo. These are provided as a guide and may require optimization for specific substrates and scales.
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for the reaction of an α-bromo ether with a nucleophile.
Materials:
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1-Bromo-1-methoxyethane
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Nucleophile (e.g., sodium phenoxide, sodium azide)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Standard glassware for workup and purification
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.
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To this solution, add 1-Bromo-1-methoxyethane (typically 1.0 equivalent) dropwise at room temperature.
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The reaction mixture is then stirred at room temperature or heated to an appropriate temperature (e.g., 50-100 °C) to facilitate the reaction.
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Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
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Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
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The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by an appropriate method, such as column chromatography or distillation.
References
- 1. 1-Bromo-1-methoxyethane | C3H7BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (1S)-1-bromo-1-methoxyethane | C3H7BrO | CID 154941759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]
- 6. 1-Bromo-2-methoxyethane CAS#: 6482-24-2 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 1-Bromo-2-methoxyethane(6482-24-2) 1H NMR [m.chemicalbook.com]
- 10. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
